molecular formula C11H14ClNO2 B12507332 4-Pyrrolidin-2-yl-benzoic acid hydrochloride

4-Pyrrolidin-2-yl-benzoic acid hydrochloride

Cat. No.: B12507332
M. Wt: 227.69 g/mol
InChI Key: CZPDODVKXJRKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrrolidin-2-yl-benzoic acid hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a benzoic acid moiety directly linked to a pyrrolidine ring, a common scaffold in pharmaceuticals. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that contributes to the molecule's three-dimensional structure and can be critical for interactions with biological targets . This compound serves as a valuable chiral building block or pharmacophore intermediate in organic synthesis. Researchers utilize this and similar structures in the design and synthesis of more complex molecules for various therapeutic areas . The presence of both a basic amine (in the pyrrolidine) and a carboxylic acid functional group makes it a versatile precursor for generating diverse chemical libraries, such as amides, esters, and Schiff bases . While the specific biological data for this exact salt is limited, structural analogs, particularly para-aminobenzoic acid (PABA) derivatives, exhibit a broad spectrum of biological activities . These include potential as antimicrobial, anticancer, anti-Alzheimer's, and anti-inflammatory agents . The mechanism of action for related compounds can involve enzyme inhibition; for instance, some PABA derivatives are known to act as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease research or dihydrofolate reductase (DHFR) in anticancer studies . The hydrochloride salt form enhances the compound's stability and solubility in aqueous systems, making it suitable for biological testing . ATTENTION: This product is for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-pyrrolidin-2-ylbenzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2,(H,13,14);1H

InChI Key

CZPDODVKXJRKDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Halogenated Benzoic Acid Derivatives

A common approach involves substituting halogen atoms (e.g., bromine or iodine) in 4-halobenzoic acid derivatives with pyrrolidine. For example:

  • Reactants : 4-Bromobenzoic acid, pyrrolidine, potassium carbonate.
  • Conditions : Heated in dimethylformamide (DMF) at 120°C for 12–24 hours.
  • Yield : 65–78% after acidification and recrystallization.
Mechanism:

The reaction proceeds via a two-step process:

  • Deprotonation of pyrrolidine by K₂CO₃ generates a nucleophilic amine.
  • SNAr displacement of bromide at the para position of the benzoic acid.

Key Optimization :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Temperature : Prolonged heating (>100°C) ensures complete substitution but risks decarboxylation.

Reductive Amination

Aldehyde Intermediate Synthesis

4-Formylbenzoic acid is condensed with pyrrolidine via reductive amination:

  • Reactants : 4-Formylbenzoic acid, pyrrolidine, sodium cyanoborohydride (NaBH₃CN).
  • Conditions : Methanol, 25°C, 6 hours.
  • Yield : 82% after hydrochloride salt formation.
Advantages:
  • High enantioselectivity when using chiral catalysts (e.g., (S)-proline).
  • Avoids harsh conditions required for SNAr.

Limitations :

  • Requires pre-synthesis of 4-formylbenzoic acid, which adds steps.

Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids are coupled with pyrrolidine-containing fragments:

  • Reactants : 4-Boronobenzoic acid, 2-pyrrolidinyl triflate, Pd(PPh₃)₄.
  • Conditions : Toluene/water (3:1), Na₂CO₃, 80°C, 8 hours.
  • Yield : 70–75%.
Key Data:
Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ SPhos Toluene 72
PdCl₂(dppf) Xantphos DMF 68

Challenges :

  • Requires air-free conditions and expensive palladium catalysts.

Hydrolysis of Ester Precursors

Methyl Ester Hydrolysis

Methyl 4-pyrrolidin-2-yl-benzoate is hydrolyzed to the free acid:

  • Reactants : Methyl ester, HCl (6M), H₂O.
  • Conditions : Reflux at 100°C for 4 hours.
  • Yield : 95% after neutralization.

Industrial Adaptation :

  • Continuous flow reactors reduce hydrolysis time to 30 minutes.

Enzymatic Asymmetric Desymmetrization

Lipase-Catalyzed Resolution

A patent describes enzymatic resolution of racemic intermediates:

  • Enzyme : Novozyme Promea® (lipase EC 3.1.1.3).
  • Substrate : Dimethyl 3-propyl pentanedioate.
  • Conditions : Solvent-free, 37°C, 48 hours.
  • Yield : 92% enantiomeric excess (ee) for (R)-isomer.

Advantages :

  • Avoids toxic solvents (e.g., acetic anhydride).
  • Scalable for industrial production.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
SNAr 65–78 95–98 Low High
Reductive Amination 82 99 Moderate Medium
Suzuki Coupling 70–75 97 High Low
Ester Hydrolysis 95 99 Low High
Enzymatic 92 >99 High Industrial

Key Takeaways :

  • SNAr and hydrolysis are cost-effective for large-scale synthesis.
  • Enzymatic methods offer superior enantiopurity but require specialized equipment.

Challenges and Solutions

Chirality Control

  • Issue : Racemization during hydrolysis.
  • Solution : Use of (S)-proline derivatives as chiral auxiliaries.

Byproduct Formation

  • Issue : Decarboxylation at high temperatures.
  • Solution : Microwave-assisted synthesis reduces reaction time.

Industrial-Scale Production

Case Study: Patent US20050137396A1

A 2000-gallon reactor process:

  • Alkylation : β-Chloroethylpiperidine + methyl 4-hydroxybenzoate in amyl acetate.
  • Hydrolysis : HCl reflux to yield 4-(2-piperidinoethoxy)benzoic acid.
  • Salt Formation : Precipitation with acetone at 0–5°C.
  • Yield : 91% with 99.2% HPLC purity.

Lessons Applied :

  • Similar protocols adapt to pyrrolidine analogs by substituting piperidine with pyrrolidine.

Emerging Techniques

Photocatalytic C–H Activation

Recent studies use Ru(bpy)₃²⁺ catalysts for direct C–H functionalization:

  • Reactants : Benzoic acid, pyrrolidine, light (450 nm).
  • Yield : 60% with 85% ee.

Potential : Reduces steps but requires optimization for industrial use.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-2-yl-benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Pyrrolidin-2-yl-benzoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-2-yl-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several hydrochlorides documented in the evidence:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS No.
4-Pyrrolidin-2-yl-benzoic acid HCl Benzoic acid + pyrrolidine Pyrrolidine at C4 C₁₁H₁₄ClNO₂* ~257.71 (estimated) Not provided
(S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid HCl Benzoic acid + pyrrolidine + methoxy Methoxy at C3, pyrrolidine at C4 C₁₃H₁₆ClNO₃ 257.71 1391419-55-8
4-(2-Piperidin-1-ylethoxy)benzoic acid HCl Benzoic acid + piperidine-ethoxy Piperidine-ethoxy at C4 C₁₄H₂₀ClNO₃ ~285.77 (estimated) 166975-76-4
4-(Pyrrolidin-2-ylmethoxy)-pyridine HCl Pyridine + pyrrolidine-methoxy Pyrrolidine-methoxy at C4 (pyridine core) C₁₀H₁₅ClN₂O 226.70 1261234-96-1

Key Structural Differences :

  • Heterocycle Type : The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) in , affecting basicity and steric bulk .
  • Linker Groups : Ethoxy () or methoxy () linkers may alter solubility and binding affinity compared to the direct pyrrolidine attachment .
  • Aromatic Core : Pyridine derivatives () exhibit different electronic properties (e.g., reduced electron density) versus benzoic acid .
Physicochemical Properties
  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, Nicardipine Hydrochloride () demonstrates stability under acidic conditions, suggesting similar behavior for the target compound .
  • Stability : Acidic stability trends in related hydrochlorides (e.g., Clindamycin HCl in ) imply robustness in gastrointestinal environments .

Biological Activity

4-Pyrrolidin-2-yl-benzoic acid hydrochloride, also known as pyrrolidine benzoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring attached to a benzoic acid moiety. The presence of the pyrrolidine structure is significant as it contributes to the compound's biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound encompasses several areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, certain pyrrole benzamide derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Inhibition of Enzymes : The compound has been investigated for its ability to inhibit specific enzymes. For example, it has been noted to act as an inhibitor of the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in regulating prostaglandin levels in tissues. Inhibition of this enzyme can lead to increased levels of PGE2, a molecule involved in inflammation and tissue repair .
  • Potential Neuroprotective Effects : Research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The ability to modulate signaling pathways involved in neuronal survival and inflammation is of particular interest .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Receptor Interaction : The compound may interact with various receptors and enzymes, influencing cellular signaling pathways that regulate inflammation and cell survival.
  • Antioxidant Properties : Some studies have suggested that related compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialMIC values between 3.12 - 12.5 μg/mL against S. aureus and E. coli
Enzyme InhibitionInhibits 15-PGDH; increases PGE2 levels
NeuroprotectionPotential modulation of neuronal survival pathways

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of pyrrole derivatives demonstrated that this compound exhibited notable antibacterial activity against clinical isolates of Staphylococcus aureus. The compound was tested alongside standard antibiotics, showing comparable or superior efficacy in some instances, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study: Enzyme Inhibition Mechanism

In another investigation, the mechanism by which this compound inhibits 15-PGDH was elucidated through structure-activity relationship studies. The compound was found to bind tightly to the enzyme's active site, preventing the degradation of PGE2 and thereby enhancing its levels in various tissues, which could have therapeutic implications for conditions characterized by low PGE2 levels such as inflammatory diseases .

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